5-chloro-4,6-dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile
Description
This compound is a pyridine derivative featuring a chloro substituent at position 5, methyl groups at positions 4 and 6, and a complex heterocyclic substituent at position 2. The carbonitrile group at position 3 enhances electron-withdrawing properties, influencing reactivity and binding affinity in biological systems.
Properties
IUPAC Name |
5-chloro-4,6-dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2/c1-12-14(10-20)17(21-13(2)16(12)19)23-8-9-25-15(11-23)18(24)22-6-4-3-5-7-22/h15H,3-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLGCROMOVFBQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)N2CCOC(C2)C(=O)N3CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- The target compound’s morpholinyl-piperidine carbonyl substituent at position 2 distinguishes it from simpler morpholine- or piperidine-containing analogs. This group may enhance binding to enzymes with hydrophobic pockets (e.g., proteases or kinases) compared to sulfanyl or amino substituents .
- The carbonitrile group at position 3 is conserved across all analogs, suggesting its critical role in electronic modulation or intermolecular interactions (e.g., hydrogen bonding with biological targets) .
Table 3: Comparative Bioactivity and Properties
Key Observations:
- The target compound’s morpholine-piperidine substituent may improve solubility relative to purely aromatic analogs (e.g., fipronil) but reduce it compared to amine-containing derivatives .
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